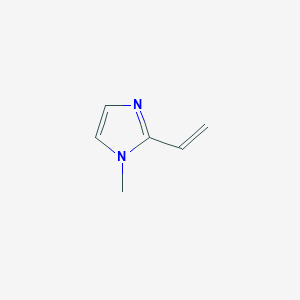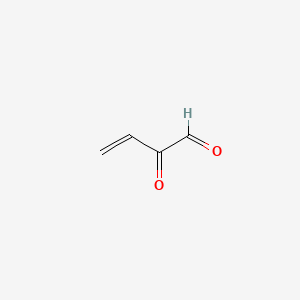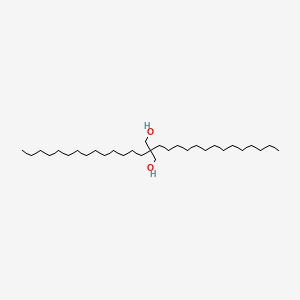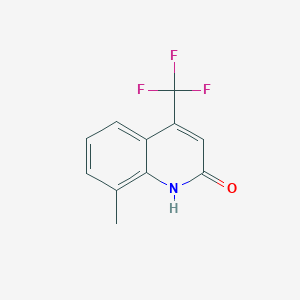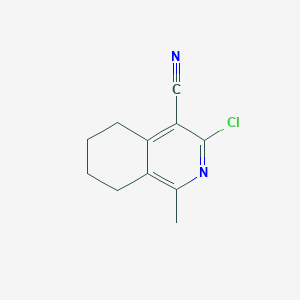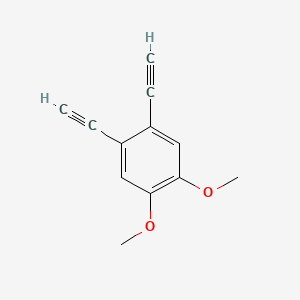
3-(3-Methylbutoxy)aniline
Übersicht
Beschreibung
“3-(3-Methylbutoxy)aniline” is an organic compound with the molecular formula C11H17NO . It is a derivative of aniline, which is an organic compound consisting of a benzene ring attached to an amine group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aniline group (a benzene ring attached to an amine group) and a 3-methylbutoxy group . The exact structure can be found in chemical databases .
Wissenschaftliche Forschungsanwendungen
Biodegradation Potential
- Environmental Bioremediation : Research has shown that certain bacterial strains, such as Delftia sp. AN3, can degrade aniline and its derivatives, which includes compounds structurally similar to "3-(3-Methylbutoxy)aniline". These bacteria can use aniline as their sole carbon, nitrogen, and energy source, showcasing their potential in bioremediation of contaminated water and soil environments (Liu et al., 2002).
Material Science Applications
- Advanced Material Synthesis : The synthesis of terminal disubstituted N-(4-Benzoyloxybenzylidene)anilines, which includes derivatives of "this compound", has been reported. These compounds exhibit chiral smectic C and cholesteric phases, highlighting their importance in the development of advanced materials such as liquid crystals (Takenaka et al., 1986).
Chemical Transformation Studies
- Chemical Transformations : Studies on the transformation of anilines by bacteria have shown that the structure of the compound significantly affects its microbial transformation rate. This research provides insights into how "this compound" might interact in biological systems and its potential susceptibility to biotransformation processes (Paris & Wolfe, 1987).
Sensor Development
- Sensing Applications : A novel Schiff-base fluorescent sensor for aluminum(III) ions was developed using a derivative of aniline, indicating the potential use of "this compound" in the development of chemical sensors for metal ions detection in biological systems (Tian et al., 2015).
Environmental Applications
- Non-Thermal Plasma Degradation : A study on the degradation of aniline in aqueous solution using non-thermal plasma generated in microbubbles has shown significant degradation and mineralization of aniline, suggesting a potential method for treating water contaminated with "this compound" and similar compounds (Yanan et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQGOGXVNCCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586380 | |
| Record name | 3-(3-Methylbutoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17258-52-5 | |
| Record name | 3-(3-Methylbutoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



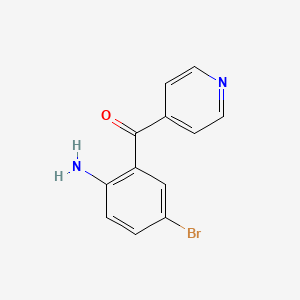
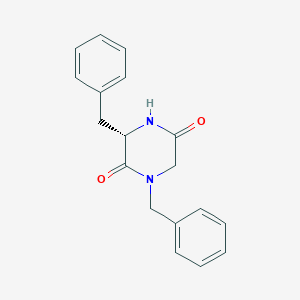
![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
